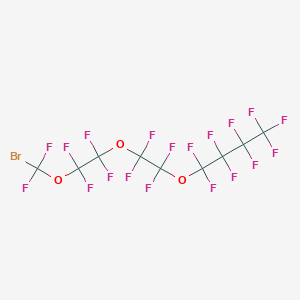

1-Bromoperfluoro-2,5,8-trioxadodecane

Overview

Description

1-Bromoperfluoro-2,5,8-trioxadodecane is a perfluorinated compound with a bromine atom attached to one end of the molecule. While the specific compound is not directly studied in the provided papers, related brominated and perfluorinated compounds are discussed, which can give insights into the properties and reactivity of 1-Bromoperfluoro-2,5,8-trioxadodecane.

Synthesis Analysis

The synthesis of related brominated compounds is described in several studies. For instance, 1-bromododecane was synthesized using hydrobromic acid from a byproduct process, indicating that brominated compounds can be prepared from alcohol precursors with high yield and purity . Another study reports the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, starting from commercially available hexafluoroacetone, suggesting that perfluorinated bromoalkenes can be synthesized in a two-step process with moderate yield . These methods could potentially be adapted for the synthesis of 1-Bromoperfluoro-2,5,8-trioxadodecane.

Molecular Structure Analysis

The stereochemistry of brominated cyclic compounds is complex, as demonstrated by the study on 1,2,5,6,9,10-hexabromocyclododecane, which involves a mixture of enantiomeric pairs of diastereomers . Although the molecular structure of 1-Bromoperfluoro-2,5,8-trioxadodecane is not directly addressed, understanding the stereochemistry of similar brominated compounds can be crucial for predicting the physical and chemical properties of the compound .

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several papers. For example, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, showing that substitution products or allylic rearrangement products are obtained depending on the nucleophile . Additionally, the photodissociation dynamics of brominated alcohols have been investigated, revealing that Br formation is a primary process, which occurs on a repulsive surface involving the C-Br bond . These findings suggest that 1-Bromoperfluoro-2,5,8-trioxadodecane may also undergo similar reactions, particularly involving the bromine atom.

Physical and Chemical Properties Analysis

The physical properties of brominated and perfluorinated compounds are well-documented. The low-temperature heat capacity of 1-bromoperfluorooctane has been measured, showing that it can exist in metastable and stable solid forms with multiple phase transitions . This suggests that 1-Bromoperfluoro-2,5,8-trioxadodecane may also exhibit complex phase behavior. The radical copolymerization of a brominated perfluoroalkene with vinylidene fluoride indicates that such compounds can be incorporated into polymers, affecting the microstructure and thermal properties of the resulting material . This information could be relevant for understanding the potential applications of 1-Bromoperfluoro-2,5,8-trioxadodecane in material science.

Scientific Research Applications

Copolymerization and Material Synthesis

1-Bromoperfluoro-2,5,8-trioxadodecane and related compounds have been utilized in the synthesis of novel materials through copolymerization processes. For instance, the radical copolymerization of vinylidene fluoride with 8-bromo-1H,1H,2H-perfluorooct-1-ene has been reported, highlighting the incorporation of brominated monomers and leading to thermally stable copolymers (Sauguet, Améduri, & Boutevin, 2007). Similarly, terpolymers based on vinylidene fluoride and bearing sulfonic acid side groups have been developed for fuel-cell membranes (Sauguet, Améduri, & Boutevin, 2006).

Synthesis of Energetic Materials

Research has been conducted on the synthesis of materials like 3-Difluoroaminomethyl-3-methyl oxetane, an energetic binder for solid propellants and polymer-bonded explosives. This synthesis involves processes like bromination and cyclization, which are relevant to the handling of 1-bromoperfluoro compounds (Li, Pan, Wang, & Zhang, 2014).

Fluorination Techniques in Organic Chemistry

The use of reagents derived from fluorine, including those involving bromo and fluoro groups, plays a significant role in organic synthesis. For example, bromine trifluoride has been used for fluorinating heteroatoms and substituting carbon-halogen bonds with carbon-fluorine bonds (Rozen, 2005), (Rozen, 2010).

Advanced Functional Material Synthesis

Studies have also focused on synthesizing new fluorine-containing polyethers, leveraging the unique properties of fluorinated compounds for creating low-dielectric, thermally stable materials (Fitch et al., 2003).

Analytical and Spectroscopic Studies

Some research has explored the photodissociation dynamics of bromo- and fluoro-substituted compounds, shedding light on the behavior of these molecules under specific conditions, which can be crucial for understanding the properties of 1-bromoperfluoro-2,5,8-trioxadodecane-related substances (Indulkar et al., 2011).

Safety And Hazards

properties

IUPAC Name |

1-[2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9BrF19O3/c10-9(28,29)32-8(26,27)7(24,25)31-6(22,23)5(20,21)30-4(18,19)2(13,14)1(11,12)3(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLGPUSJUIHNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(OC(C(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9BrF19O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375112 | |

| Record name | 1-Bromoperfluoro-2,5,8-trioxadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromoperfluoro-2,5,8-trioxadodecane | |

CAS RN |

330562-47-5 | |

| Record name | 1-[2-[2-(Bromodifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330562-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromoperfluoro-2,5,8-trioxadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330562-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)